

An In-depth Technical Guide to the Physical Properties of Methyl 3-methylisonicotinate

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Compound of Interest

Compound Name: Methyl 3-methylisonicotinate

Cat. No.: B039935

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylisonicotinate, a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry, presents a unique set of physicochemical characteristics that dictate its behavior in various applications. This technical guide provides a comprehensive exploration of the physical properties of **Methyl 3-methylisonicotinate** (CAS No. 116985-92-3). While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, offers insights based on structurally related compounds, and details the established methodologies for the precise determination of its physical and spectral properties. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related pyridine scaffolds.

Introduction: The Significance of Methyl 3-methylisonicotinate

Methyl 3-methylisonicotinate, also known as Methyl 3-methylpyridine-4-carboxylate, belongs to the family of substituted pyridinecarboxylic acid esters. The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals due to its ability to engage in a variety of biological interactions. The specific substitution pattern of a methyl group at the 3-position and a methyl ester at the 4-position of the pyridine ring in **Methyl 3-methylisonicotinate** imparts

distinct electronic and steric properties that can influence its reactivity, bioavailability, and interaction with biological targets.

This guide is structured to provide a thorough understanding of the key physical parameters of **Methyl 3-methylisonicotinate**, offering both a summary of known data and the experimental frameworks for its empirical determination.

Molecular and Physicochemical Properties

A precise understanding of the molecular and physicochemical properties of a compound is paramount for its application in research and development. These properties govern its solubility, stability, and suitability for various analytical and synthetic protocols.

General Properties

The fundamental molecular properties of **Methyl 3-methylisonicotinate** are summarized in the table below.

Property	Value	Source
IUPAC Name	Methyl 3-methylpyridine-4-carboxylate	-
CAS Number	116985-92-3	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
Physical Form	Yellow to Brown Liquid	-
Purity	97%	-
Storage	Room Temperature, Sealed in Dry Conditions	-

Note: The physical form is based on supplier information; discrepancies exist, with some suppliers listing it as a solid.

Thermal Properties

The melting and boiling points are critical parameters that provide insights into the purity and thermal stability of a compound.

Property	Value	Source
Melting Point	Data not available	-
Boiling Point	221.06 °C (Predicted)	[1]

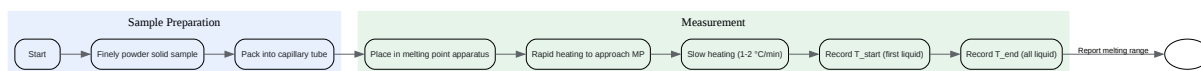
Causality Behind Experimental Choices: The determination of a sharp melting point is a primary indicator of a compound's purity. For liquids, the boiling point at a specific pressure is a key characteristic. The prediction of the boiling point is based on computational models that consider the molecule's structural features.

Objective: To determine the melting point range of a solid sample of **Methyl 3-methylisonicotinate**.

Methodology:

- Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to approach the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid has melted is recorded as the end of the melting range.

- Validation: The procedure is repeated with a known standard to ensure the accuracy of the apparatus.



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Caption: Workflow for Melting Point Determination.

Density and Solubility

Density and solubility are fundamental properties that are critical for reaction setup, purification, and formulation development.

Property	Value	Source
Density	Data not available	-
Solubility	Data not available	-

Comparative Insight: The structurally related Methyl isonicotinate (CAS 2459-09-8) is slightly soluble in water and soluble in organic solvents like chloroform and ethyl acetate.^[2] It is anticipated that **Methyl 3-methylisonicotinate** will exhibit similar solubility characteristics.

Objective: To qualitatively and quantitatively determine the solubility of **Methyl 3-methylisonicotinate** in various solvents.

Methodology:

- Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
- Qualitative Assessment:

- To 1 mL of each solvent in a test tube, add a small, accurately weighed amount of **Methyl 3-methylisonicotinate** (e.g., 10 mg).
- Vortex the mixture at a controlled temperature (e.g., 25 °C).
- Visually observe if the compound dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."
- Quantitative Assessment (for soluble/sparingly soluble cases):
 - Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.
 - Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium.
 - Filter the solution to remove undissolved solid.
 - Analyze a known volume of the filtrate by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ¹H NMR: The proton NMR spectrum of **Methyl 3-methylisonicotinate** is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group attached to the ring, and the methyl group of the ester functionality. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions relative to the nitrogen atom and the other substituents.

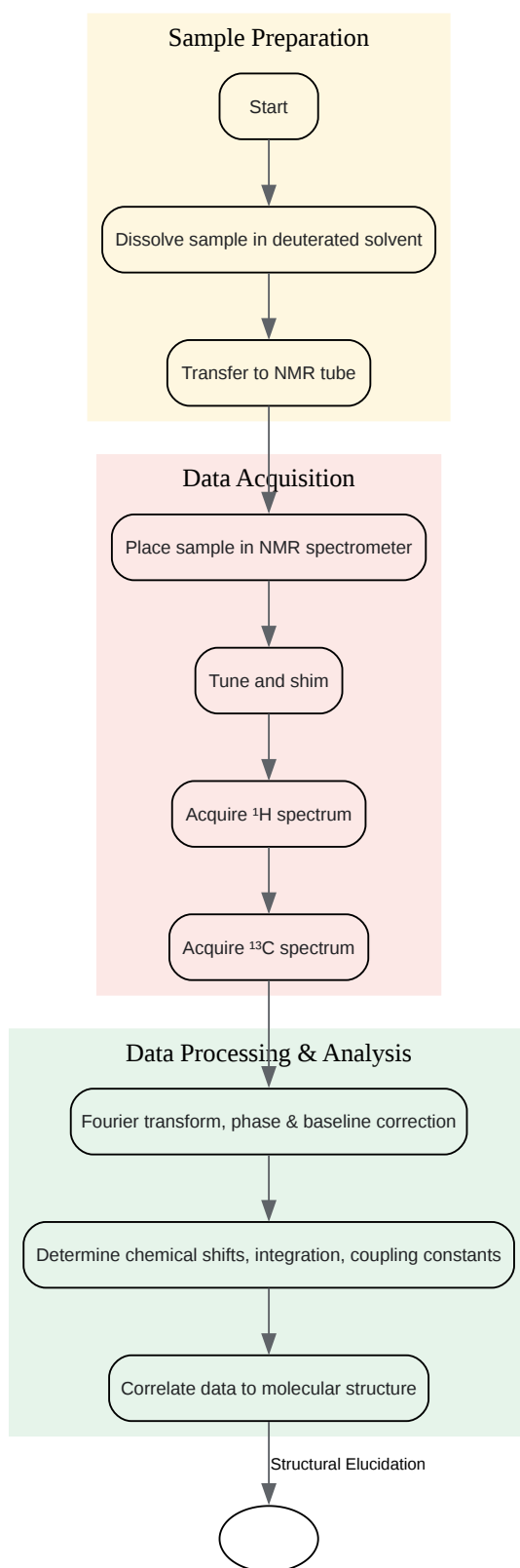
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the two methyl groups.

Note: At the time of this writing, experimental NMR data for **Methyl 3-methylisonicotinate** is not available in the public domain.

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra of **Methyl 3-methylisonicotinate**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire the spectrum using standard pulse sequences.
 - Process the raw data (Fourier transform, phase correction, and baseline correction).
 - Integrate the signals and determine the chemical shifts and coupling constants.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Process the data similarly to the ^1H spectrum.
 - Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH_2 , and CH_3 groups.



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Caption: General Workflow for NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 3-methylisonicotinate** is expected to show characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C=N and C=C stretching of the pyridine ring, and C-H stretching of the aromatic and methyl groups.

Note: Experimental IR data for **Methyl 3-methylisonicotinate** is not publicly available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Note: Experimental mass spectrometry data for **Methyl 3-methylisonicotinate** is not publicly available.

Synthesis and Purification

The physical properties of a compound are highly dependent on its purity. Therefore, a reliable synthetic and purification protocol is essential.

Synthesis of the Precursor: 3-Methyl-isonicotinic acid

The synthesis of the parent acid is a key step. 3-Methyl-isonicotinic acid (CAS 4021-12-9) can be prepared through various synthetic routes, often starting from 3-methylpyridine.^{[3][4]}

Esterification to Methyl 3-methylisonicotinate

A common method for the synthesis of methyl esters from carboxylic acids is Fischer esterification.

Objective: To synthesize **Methyl 3-methylisonicotinate** from 3-methyl-isonicotinic acid.

Methodology:

- **Reaction Setup:** To a solution of 3-methyl-isonicotinic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is slowly added.
- **Reaction Conditions:** The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, the excess methanol is removed under reduced pressure.
 - The residue is cooled and carefully neutralized with a base (e.g., saturated sodium bicarbonate solution).
 - The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:**
 - The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed in vacuo.
 - The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **Methyl 3-methylisonicotinate**.

Conclusion

This technical guide has provided a comprehensive overview of the known and anticipated physical properties of **Methyl 3-methylisonicotinate**. While a significant portion of the experimental data for this specific compound remains to be published, the methodologies and comparative insights presented herein offer a robust framework for its synthesis, characterization, and application. As a compound of interest in medicinal and materials chemistry, it is anticipated that a more complete dataset of its physical and spectral properties will become available in the literature, further enabling its exploration and utilization in novel applications.

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